8-Amino-3-methylisoquinolin-5-ol
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Overview
Description
8-Amino-3-methylisoquinolin-5-ol is a heterocyclic aromatic compound with a unique structure that includes an amino group, a methyl group, and a hydroxyl group attached to an isoquinoline backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-methylisoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, can be adapted to produce this compound . Another method includes the use of transition metal-catalyzed reactions, which offer high efficiency and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3-methylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
8-Amino-3-methylisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-3-methylisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect mitochondrial function and other cellular mechanisms .
Comparison with Similar Compounds
8-Aminoquinoline: Known for its antimalarial properties.
3-Methylisoquinoline: Used in the synthesis of various pharmaceuticals.
5-Hydroxyisoquinoline: Studied for its potential biological activities.
Uniqueness: 8-Amino-3-methylisoquinolin-5-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-amino-3-methylisoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-8(5-12-6)9(11)2-3-10(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
KHUAXIUVAYOKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)N)O |
Origin of Product |
United States |
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